methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate
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Overview
Description
Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate is a complex compound with an intriguing structure. Let’s break it down:
This compound:
Chemical Reactions Analysis
Reactions::
Oxidation: The sulfur atom in the sulfanyl group may undergo oxidation to form a sulfoxide or sulfone.
Substitution: The valinate group could participate in nucleophilic substitution reactions.
Other Transformations: Given the complex structure, it may undergo various other reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products:: The major products depend on the specific reactions and conditions applied during synthesis.
Scientific Research Applications
Chemistry: It could serve as a building block for designing novel molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Assessing its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism remains elusive due to limited information. it likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While direct comparisons are challenging without specific analogs, we can highlight its uniqueness within the indole derivatives family.
Biological Activity
Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Structural Characteristics
The compound can be described by the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C19H20N6O3S2 |
Molecular Weight | 396.5 g/mol |
LogP | 3.5799 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 58.447 Ų |
The structure features a triazino-indole core with a sulfanyl acetyl group, which is significant for its biological activity. The presence of the triazole ring is particularly notable as it has been associated with various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Indole and Triazole Rings : Utilizing methods like Fischer indole synthesis and cyclization reactions.
- Functionalization : Introducing the sulfanyl and acetyl groups through specific coupling reactions.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of the triazole scaffold demonstrate potent effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .
In vitro studies have reported minimum inhibitory concentrations (MIC) for related triazole compounds ranging from 0.046 to 3.11 μM against multi-drug resistant strains . This suggests that this compound may possess similar or enhanced efficacy.
Anticancer Activity
The indole and triazole frameworks are known for their anticancer properties. Compounds with these structures have been documented to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Structure-Activity Relationship (SAR)
A detailed SAR analysis highlights that modifications on the indole and triazole rings can significantly influence biological activity. For example:
- Electron-donating groups on the phenyl ring enhance antimicrobial activity.
- The length of alkyl chains attached to nitrogen atoms impacts the potency of the compound against pathogens .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A study published in Pharmaceutical Research evaluated various triazole derivatives for their antibacterial properties against MRSA, revealing that certain substitutions increased efficacy .
- Anticancer Screening : Research conducted by Mermer et al. demonstrated that triazole hybrids exhibited significant cytotoxicity against breast cancer cell lines .
These findings underscore the potential of methyl N-({[5-(prop-2-en-1-yI)-5H-[1,2,4]triazino[5,6-b]indol-3-yI]sulfanyl}acetyl)valinate as a promising candidate for further pharmacological development.
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 3-methyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]butanoate |
InChI |
InChI=1S/C20H23N5O3S/c1-5-10-25-14-9-7-6-8-13(14)17-18(25)22-20(24-23-17)29-11-15(26)21-16(12(2)3)19(27)28-4/h5-9,12,16H,1,10-11H2,2-4H3,(H,21,26) |
InChI Key |
SYKGCJIGRJXLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1 |
Origin of Product |
United States |
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